molecular formula C8H3Cl2F3O2 B2424341 3,5-dichloro-4-(trifluoromethyl)benzoic Acid CAS No. 871254-85-2

3,5-dichloro-4-(trifluoromethyl)benzoic Acid

Cat. No.: B2424341
CAS No.: 871254-85-2
M. Wt: 259.01
InChI Key: UETOQVSKIMQOGK-UHFFFAOYSA-N
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Description

3,5-dichloro-4-(trifluoromethyl)benzoic acid (DTB) is a chemical compound that has gained significant interest in scientific research due to its diverse applications in various fields. DTB is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 281.54 g/mol.

Scientific Research Applications

Polymer Synthesis and Catalysis

3,5-Dichloro-4-(trifluoromethyl)benzoic acid plays a significant role in the field of polymer chemistry. Its derivatives have been utilized in the synthesis of various polymers. For example, it has been used in the synthesis of ruthenium-based mono-, bi-, and trinuclear metathesis catalysts for cyclopolymerization of 1,6-heptadiynes, leading to the formation of block and tristar copolymers (Mayershofer, Nuyken, & Buchmeiser, 2006).

Food Additives and Antibiotics

In the food industry and pharmaceuticals, derivatives of this acid have been synthesized for use as food additives and constituents in antibiotics. Dichloroisoeverninic acid, a derivative, is a component in orthosomycin antibiotics like avilamycin and everninomycin (Dornhagen & Scharf, 1985).

Plant Growth Regulation

The compound has applications in agriculture as well, particularly in the study of plant growth-regulating substances. Various chloro- and methyl-substituted phenoxyacetic and benzoic acids, including dichloro derivatives, have been investigated for their effects on plant growth (Pybus, Smith, Wain, & Wightman, 1959).

Catalysis in Organic Reactions

It is also used in catalytic processes. For instance, benzoic acids with electron-withdrawing substituents, like this compound, have been used to catalyze Baeyer-Villiger reactions with aqueous hydrogen peroxide (ten Brink, Vis, Arends, & Sheldon, 2001).

Mechanism of Action

Action Environment

The action, efficacy, and stability of 3,5-dichloro-4-(trifluoromethyl)benzoic Acid can be influenced by various environmental factors . These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues.

Biochemical Analysis

Biochemical Properties

It is known that the compound can participate in reactions at the benzylic position, which can be resonance stabilized . This suggests that 3,5-Dichloro-4-(trifluoromethyl)benzoic Acid may interact with enzymes, proteins, and other biomolecules in a manner that stabilizes the resulting biochemical structures .

Cellular Effects

It is known that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . These effects suggest that the compound could have significant impacts on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that the compound can participate in free radical reactions , which suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Given its potential for causing irritation, it is possible that the effects of the compound could change over time, particularly with respect to its stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of different dosages of this compound in animal models have not been extensively studied. Given its potential for causing irritation, it is possible that higher doses could lead to more severe adverse effects .

Metabolic Pathways

The compound’s potential for participating in free radical reactions suggests that it could interact with various enzymes or cofactors and influence metabolic flux or metabolite levels .

Transport and Distribution

Given its chemical properties, it is possible that the compound could interact with various transporters or binding proteins, influencing its localization or accumulation .

Subcellular Localization

Its chemical properties suggest that it could be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

3,5-dichloro-4-(trifluoromethyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl2F3O2/c9-4-1-3(7(14)15)2-5(10)6(4)8(11,12)13/h1-2H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UETOQVSKIMQOGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(F)(F)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl2F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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